Head-to-Head Comparison of Lipophilic Ligand Efficiency (LLE) and Calculated logD₇.₄
Compared to the unsubstituted 2-aminoimidazole (2-AI, CAS 7720-39-0), 3-(2-amino-1H-imidazol-1-yl)propan-1-ol exhibits a substantially lower calculated logD₇.₄ (approx. –1.2 vs –0.3 for 2-AI; ChemAxon prediction, consistent with the hydrogen-bond donor capacity of the primary alcohol), translating into higher aqueous solubility and reduced passive membrane permeability. This difference is quantifiable: the introduction of the 3‑hydroxypropyl chain reduces the Calculated Distribution Coefficient by approximately 0.9 log units, thereby shifting the compound's suitability from oral bioavailability-driven programs toward parenteral or topical formulation spaces. No experimental logD data are available for the comparator histidinol under identical conditions; the values reported here rely on in silico predictions from common drug-discovery platforms [1].
| Evidence Dimension | Calculated logD₇.₄ (distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | Approximately –1.2 (ChemAxon prediction) |
| Comparator Or Baseline | 2-Aminoimidazole (2-AI): approximately –0.3 (ChemAxon prediction) |
| Quantified Difference | Δ logD₇.₄ ≈ –0.9 log units (more hydrophilic) |
| Conditions | In silico prediction using ChemAxon software; experimental logD values not currently available in public domain. |
Why This Matters
A 0.9 log-unit reduction in logD₇.₄ directly impacts formulation strategy, favoring aqueous-based versus lipid-based delivery; procurement decisions for early-stage lead optimization must account for this shift in developability profile.
- [1] ChemAxon/MarvinSuite logD prediction values for C₆H₁₁N₃O (target) and C₃H₅N₃ (2-aminoimidazole), accessed via PubChem/ChEBI integrated calculators, 2026. View Source
